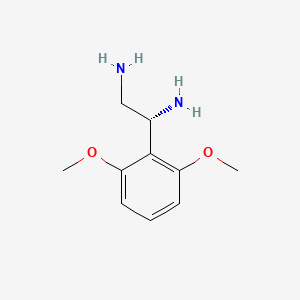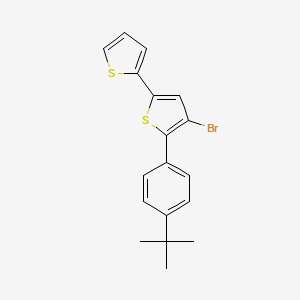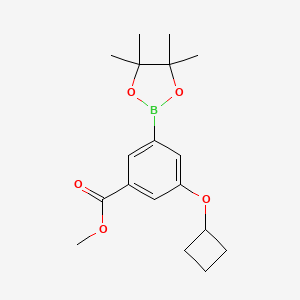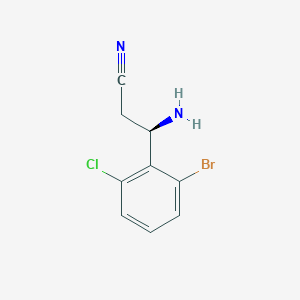
(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a bromo-chloro-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile typically involves multi-step organic reactions. One possible route could be:
Starting Material: 2-bromo-6-chlorobenzaldehyde.
Step 1: Formation of an intermediate by reacting 2-bromo-6-chlorobenzaldehyde with a suitable nitrile source under basic conditions.
Step 2: Reduction of the intermediate to introduce the amino group, possibly using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Substituted derivatives with new functional groups replacing the bromo or chloro groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biological Activity:
Medicine
Drug Development: Exploration as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, bromo, and chloro groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile: Similar structure with a fluorine atom instead of chlorine.
(3R)-3-Amino-3-(2-bromo-6-methylphenyl)propanenitrile: Similar structure with a methyl group instead of chlorine.
Uniqueness
The unique combination of bromo and chloro substituents in (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-bromo-6-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m1/s1 |
InChI Key |
NJCDNTRWTNOAJZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@@H](CC#N)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CC#N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



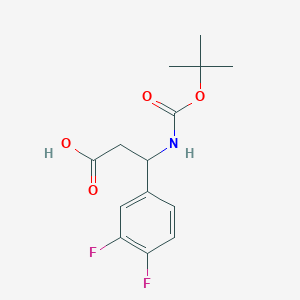


![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)

![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)
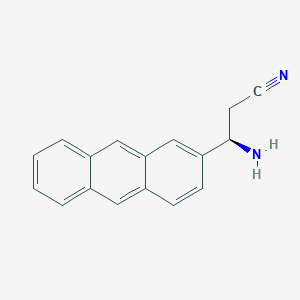
![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)
